Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
Overview
Description
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C14H19NO2. It is known for its unique structure, which includes a cyclopropane ring and a dimethylamino group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl diazoacetate in the presence of a catalyst. The reaction proceeds through a cyclopropanation process, forming the cyclopropane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The cyclopropane ring may also play a role in the compound’s biological effects by influencing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the dimethylamino group, resulting in different chemical and biological properties.
4-(Dimethylamino)benzaldehyde: Contains the dimethylamino group but lacks the cyclopropane ring.
Cyclopropane-1-carboxylic acid: Contains the cyclopropane ring but lacks the phenyl and dimethylamino groups.
Uniqueness
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is unique due to the combination of its cyclopropane ring and dimethylamino group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research .
Properties
IUPAC Name |
ethyl 2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-17-14(16)13-9-12(13)10-5-7-11(8-6-10)15(2)3/h5-8,12-13H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVIFWQPSJCRKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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